Cas no 1567005-65-5 (1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine)

1-(5-Bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring both pyridine and pyrazole moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of bromine and chlorine substituents enhances its reactivity, enabling selective functionalization for the development of more complex molecules. Its structural framework is particularly valuable in medicinal chemistry, where it can serve as a building block for biologically active compounds, including potential kinase inhibitors or antimicrobial agents. The compound's stability and well-defined reactivity profile make it suitable for use in controlled synthetic pathways, ensuring consistent results in research and industrial applications.
1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine structure
1567005-65-5 structure
Product name:1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine
CAS No:1567005-65-5
MF:C9H8BrClN4
MW:287.543619155884
MDL:MFCD31473454
CID:5607131
PubChem ID:104797222

1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1567005-65-5
    • 1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
    • EN300-804968
    • 1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine
    • MDL: MFCD31473454
    • Inchi: 1S/C9H8BrClN4/c10-7-1-6(2-13-3-7)4-15-5-8(11)9(12)14-15/h1-3,5H,4H2,(H2,12,14)
    • InChI Key: CWFDQFARIPKBKP-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)CN1C=C(C(N)=N1)Cl

Computed Properties

  • Exact Mass: 285.96209g/mol
  • Monoisotopic Mass: 285.96209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 1.7

1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-804968-10.0g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5 95%
10.0g
$4236.0 2024-05-21
Enamine
EN300-804968-2.5g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5 95%
2.5g
$1931.0 2024-05-21
Enamine
EN300-804968-5.0g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-804968-5g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5
5g
$2858.0 2023-09-02
Enamine
EN300-804968-1g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5
1g
$986.0 2023-09-02
Enamine
EN300-804968-10g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5
10g
$4236.0 2023-09-02
Enamine
EN300-804968-0.1g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5 95%
0.1g
$867.0 2024-05-21
Enamine
EN300-804968-0.25g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-804968-0.5g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5 95%
0.5g
$946.0 2024-05-21
Enamine
EN300-804968-1.0g
1-[(5-bromopyridin-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
1567005-65-5 95%
1.0g
$986.0 2024-05-21

Additional information on 1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine

Introduction to 1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine (CAS No. 1567005-65-5)

1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic amine derivative combines a pyrazole core with bromopyridine and chloro substituents, making it a versatile intermediate in the synthesis of biologically active molecules. The compound’s molecular formula and CAS number, 1567005-65-5, provide a precise identifier for researchers and manufacturers engaged in drug discovery and development.

The structural composition of 1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine includes a pyrazole ring substituted at the 3-position with an amine group, a 5-bromopyridine moiety at the 3-position of the pyrazole, and a chloro group at the 4-position of the pyrazole. This arrangement imparts distinct electronic and steric properties that influence its reactivity and potential biological activity. The presence of both bromine and chlorine atoms enhances its utility as a building block in medicinal chemistry, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

In recent years, 1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine has garnered attention due to its role in developing novel therapeutic agents. The pyrazole scaffold is well-documented for its pharmacological significance, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The bromopyridine component introduces additional opportunities for interaction with biological targets, while the chloro group can serve as a handle for further chemical modifications. These features make it an attractive candidate for exploring new drug candidates targeting complex diseases.

Current research highlights the compound’s potential in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that derivatives of this molecule can interact with kinases and other signaling proteins involved in cancer progression. The bromine atom’s ability to participate in metal-catalyzed reactions allows for the construction of more intricate molecular architectures, enabling researchers to fine-tune binding affinities and selectivity. This adaptability is crucial in drug design, where subtle structural changes can significantly alter biological outcomes.

The synthesis of 1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine involves multi-step organic transformations, typically starting from commercially available precursors such as 3-amino pyrazole and 5-bromo-pyridine derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These synthetic strategies not only ensure high yields but also minimize byproduct formation, making the process scalable for industrial applications.

From a computational chemistry perspective, 1-(5-bromopyridin-3-yl)methyl-4-chloro-1H-pyrazol-3-amine has been subjected to molecular modeling studies to predict its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and potential hydrogen bonding capabilities, which are critical for drug-receptor binding. These computational approaches complement experimental work by offering rapid screening of virtual libraries and guiding the design of optimized analogs.

The pharmaceutical industry has shown particular interest in 1-(5-bromopyridin-3-ylmethyl)-4-chloro-pyrazolamidine due to its potential as a scaffold for kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that address underlying pathophysiological mechanisms without causing broad toxicity. Preliminary in vitro assays have indicated promising activity against certain kinases, warranting further investigation.

Another area of exploration involves using 1-(5-bromopyridinmethyl)-4-chloro-pyrazolamine as a precursor for developing antiviral agents. The pyrazole core is known to exhibit inhibitory effects against viral proteases and polymerases. By incorporating halogenated aromatic rings like bromopyridine and chloro-pyrazole into the molecule, researchers can enhance binding affinity while maintaining structural integrity against metabolic degradation. Such modifications are essential for creating drugs with improved pharmacokinetic profiles.

The safety profile of 1-(5-bromopyridinmethyl)-4-chloro-hydrogenpyrazolamine is another critical consideration during drug development. While preclinical studies are essential for assessing toxicity and efficacy, computational toxicology tools have been increasingly utilized to predict potential adverse effects based on structural alerts derived from similar compounds. These tools help prioritize compounds that are less likely to exhibit harmful side effects, streamlining the development pipeline.

In conclusion,1-(5-bromopyridinmethyl)-4-chloro-hydrogenpyrazolamidine (CAS No: 156700565) represents a valuable asset in medicinal chemistry due to its structural versatility and potential biological activity. Its role as an intermediate in synthesizing novel therapeutic agents underscores its importance in ongoing research efforts aimed at addressing unmet medical needs. As synthetic methodologies advance and computational tools become more sophisticated, this compound will continue to be explored as part of multidisciplinary approaches toward drug discovery.

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